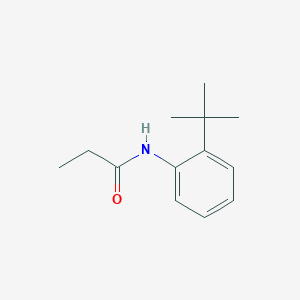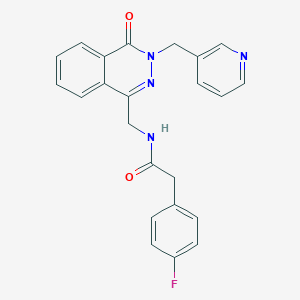
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a fluorophenyl group, a pyridinylmethyl group, and a phthalazinone moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenyl intermediate:
Synthesis of the pyridinylmethyl intermediate: This step involves the alkylation of pyridine with a suitable alkylating agent.
Formation of the phthalazinone moiety: This step involves the cyclization of a suitable precursor to form the phthalazinone ring.
Coupling reactions: The final step involves coupling the fluorophenyl, pyridinylmethyl, and phthalazinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involved in various diseases.
Pharmaceutical Development: The compound can be used in the formulation of new pharmaceutical products, particularly those with anti-inflammatory or anticancer properties.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((4-oxo-3-(pyridin-3-ylmethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity
属性
分子式 |
C23H19FN4O2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-N-[[4-oxo-3-(pyridin-3-ylmethyl)phthalazin-1-yl]methyl]acetamide |
InChI |
InChI=1S/C23H19FN4O2/c24-18-9-7-16(8-10-18)12-22(29)26-14-21-19-5-1-2-6-20(19)23(30)28(27-21)15-17-4-3-11-25-13-17/h1-11,13H,12,14-15H2,(H,26,29) |
InChI 键 |
FWQRLQNVHRFQSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CN=CC=C3)CNC(=O)CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
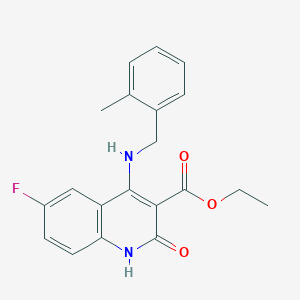
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
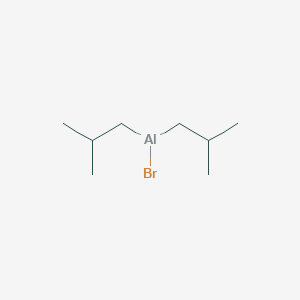
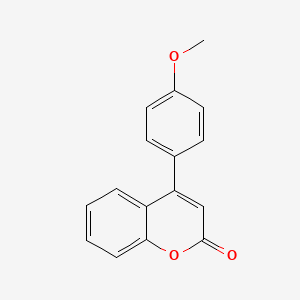
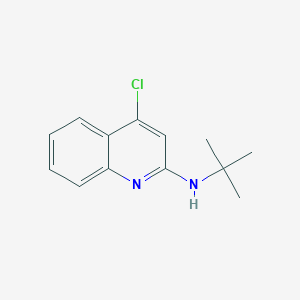
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)
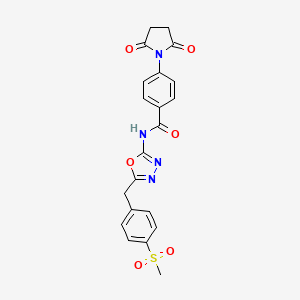
![2-([1,1'-biphenyl]-4-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14124704.png)
![Urea, N-[(4E)-3,4-dihydro-4-(1H-iMidazol-5-ylMethylene)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14124711.png)
![1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B14124714.png)
